ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
Description
This compound (CAS 2034262-98-9) features a pyrazole core substituted with a 5-methyl group and a thiophen-2-yl moiety, linked via an ethylamino bridge to an ethyl 4-oxobutanoate ester. Its molecular formula is C₁₉H₂₀N₆O, with a molecular weight of 292.33 g/mol . While physicochemical data (e.g., solubility, melting point) are unavailable, its structure suggests moderate lipophilicity due to the thiophene and ester groups, which may influence bioavailability and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-22-16(21)7-6-15(20)17-8-9-19-12(2)11-13(18-19)14-5-4-10-23-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEAMQJBBDXRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=CC(=N1)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a wide range of therapeutic effects. The compound’s interaction with its targets and the resulting changes would depend on the specific biological target and the context of the interaction.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives, the compound could potentially induce a variety of molecular and cellular changes depending on the specific biological target and the context of the interaction.
Biological Activity
Ethyl 4-((2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a pyrazole core, which is known for its diverse biological activities. The presence of thiophene and ethyl groups further enhances its pharmacological potential.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to this compound. For instance:
- Inhibition of COX Enzymes : Pyrazole derivatives have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. A related compound showed an IC50 value of 5.63 μmol/kg, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .
Analgesic Effects
The analgesic properties of pyrazole-based compounds have been documented in various animal models. In one study, a derivative exhibited a significant reduction in pain response in carrageenan-induced paw edema models, suggesting effective analgesic activity .
Case Study 1: Pyrazole Derivatives in Inflammation Models
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Among these, compounds with similar structural motifs to this compound exhibited promising results:
| Compound ID | IC50 (μmol/kg) | COX Selectivity Index |
|---|---|---|
| Compound A | 5.63 | 8.22 |
| Compound B | 3.50 | 9.31 |
These findings suggest that modifications in the pyrazole structure can significantly enhance anti-inflammatory potency while maintaining safety profiles .
Case Study 2: Safety and Toxicology
In evaluating the safety of pyrazole derivatives, studies indicated minimal degenerative changes in vital organs (stomach, liver, kidneys) after administration in animal models. This highlights the potential for these compounds to be developed into therapeutic agents with a favorable safety profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Pyrazole-Based Esters with Halogen Substituents
- Ethyl 4-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}butanoate (CAS 2025360-90-9, C₁₇H₂₀ClN₃O₃, MW 349.82 g/mol): Structural Differences: Replaces the thiophene with a phenyl group and introduces a chlorine atom at the pyrazole 5-position. Implications: The chlorine atom increases molecular weight and lipophilicity (Cl vs. The phenyl group may strengthen π-π stacking in hydrophobic binding pockets compared to thiophene’s sulfur-mediated interactions .
2.2 Fluorinated Pyrazole Derivatives
- Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate (CAS 477762-89-3, C₂₀H₁₉F₃N₄O₃S, MW 452.45 g/mol): Structural Differences: Incorporates a trifluoroacetyl group and a dimethylpyrrolyl-thiophene substituent. The dimethylpyrrole-thiophene system could improve aromatic interactions in biological targets compared to the simpler thiophene in the target compound .
2.3 Thiazole-Pyrazole Hybrids
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (from ): Structural Differences: Combines pyrazole with thiazole and halogenated aryl groups. Implications: The chloro and fluoro substituents enhance antimicrobial activity, as noted in studies . The target compound lacks halogens, which may reduce potency but improve safety profiles.
2.4 Thiadiazole-Piperazine Derivatives
- Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate: Structural Differences: Includes a thiadiazole-piperazine scaffold and an isopropylamino group. Implications: The piperazine moiety increases solubility due to its basicity, a feature absent in the target compound. Thiadiazole’s electron-rich nature may enhance binding to enzymes like carbonic anhydrase .
Physicochemical and Pharmacokinetic Trends
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Properties |
|---|---|---|---|
| Target Compound (CAS 2034262-98-9) | 292.33 | Thiophen-2-yl, methyl-pyrazole | Moderate lipophilicity, ester-based hydrolysis |
| Chlorinated Analog (CAS 2025360-90-9) | 349.82 | Chlorine, phenyl | Higher lipophilicity, enhanced stability |
| Fluorinated Analog (CAS 477762-89-3) | 452.45 | Trifluoroacetyl, dimethylpyrrole | Metabolic stability, strong electronic effects |
| Thiadiazole-Piperazine Derivative | ~500 (estimated) | Thiadiazole, piperazine | High solubility, potential for CNS penetration |
- Key Observations :
- Halogenation : Chlorine/fluorine substituents improve target affinity but may increase toxicity.
- Heterocyclic Diversity : Thiophene (target) vs. thiazole/thiadiazole (analogs) influences electronic properties and binding modes.
- Solubility : Piperazine and ester groups enhance aqueous solubility, critical for oral bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
